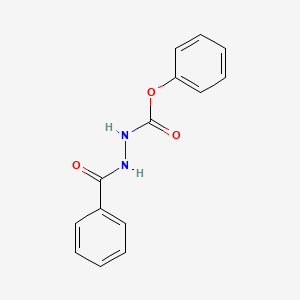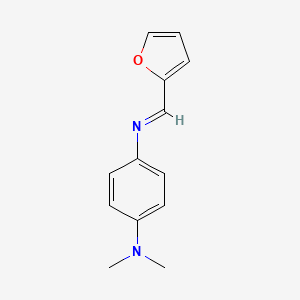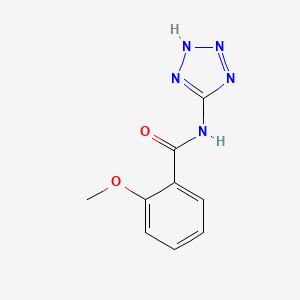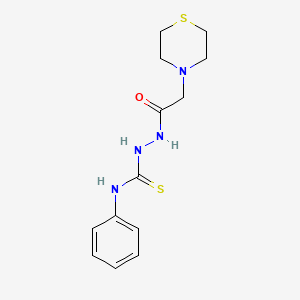
5,5-dimethyl-2,4-diphenyl-1,2,4-triazolidine-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-dimethyl-2,4-diphenyl-1,2,4-triazolidine-3-thione is a chemical compound that has gained significant attention in scientific research due to its various biochemical and physiological effects. This compound is also known as DMDP or thiosemicarbazone and has been studied extensively for its potential applications in medicine, agriculture, and industry.
Wirkmechanismus
The mechanism of action of DMDP is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in cells. DMDP has been shown to inhibit the activity of ribonucleotide reductase, an enzyme involved in DNA synthesis, which may contribute to its anti-cancer properties. DMDP has also been shown to inhibit the activity of the proteasome, a protein complex involved in the degradation of proteins, which may contribute to its anti-viral and anti-bacterial properties.
Biochemical and Physiological Effects:
DMDP has been shown to have various biochemical and physiological effects. In cancer cells, DMDP has been shown to induce cell cycle arrest and apoptosis. In bacterial and viral cells, DMDP has been shown to inhibit replication and growth. In insects and fungi, DMDP has been shown to disrupt metabolic processes and cause cell death.
Vorteile Und Einschränkungen Für Laborexperimente
DMDP has several advantages for lab experiments, including its high purity and stability. However, DMDP also has limitations, including its low solubility in water and its potential toxicity to cells and organisms.
Zukünftige Richtungen
There are several future directions for the study of DMDP. In medicine, DMDP could be further studied for its potential use as an anti-cancer agent. In agriculture, DMDP could be further studied for its potential use as a fungicide and insecticide. In industry, DMDP could be further studied for its potential use as a corrosion inhibitor. More research is also needed to fully understand the mechanism of action of DMDP and its potential side effects.
Synthesemethoden
The synthesis of DMDP involves the reaction of 2,4-diphenyl-1,2,4-triazolidine-3-thione with methyl iodide in the presence of a base such as potassium carbonate. The reaction yields 5,5-dimethyl-2,4-diphenyl-1,2,4-triazolidine-3-thione as a white crystalline solid. The purity of the compound can be determined using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
DMDP has been studied for its potential applications in various fields of scientific research. In medicine, DMDP has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-viral and anti-bacterial agent. In agriculture, DMDP has been shown to have potential as a fungicide and insecticide. In industry, DMDP has been studied for its potential use as a corrosion inhibitor.
Eigenschaften
IUPAC Name |
5,5-dimethyl-2,4-diphenyl-1,2,4-triazolidine-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3S/c1-16(2)17-19(14-11-7-4-8-12-14)15(20)18(16)13-9-5-3-6-10-13/h3-12,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKVSBUOMRIMIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NN(C(=S)N1C2=CC=CC=C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-2,4-diphenyl-1,2,4-triazolidine-3-thione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-methoxybenzyl)-5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5806455.png)



![N-(2,3-dimethylphenyl)-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5806488.png)

![ethyl 3-({[(4-ethoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5806505.png)

![2-methyl-3-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5806527.png)

![2-[(8-hydroxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)carbonyl]benzoic acid](/img/structure/B5806539.png)
![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5806544.png)
